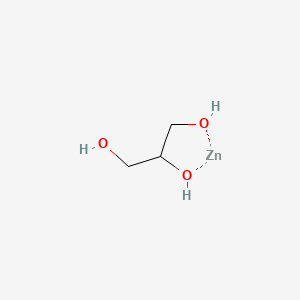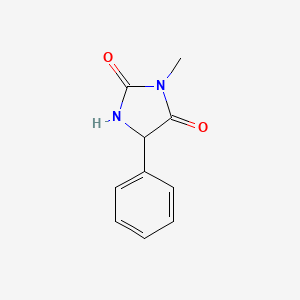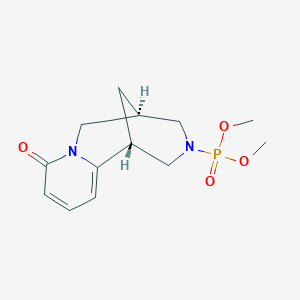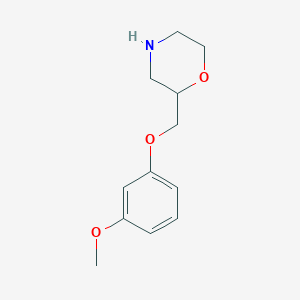![molecular formula C20H27BrN6O2 B10826047 [3-(2-Bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxy-ethyl)-amine](/img/structure/B10826047.png)
[3-(2-Bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxy-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-241 is a small molecule drug that acts as a corticotropin-releasing factor receptor antagonist. It has been studied for its potential therapeutic applications in treating anxiety disorders and depressive disorders . The compound has a molecular formula of C21H28BrN5O2 and is known for its high specificity and binding affinity to corticotropin-releasing factor receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-241 involves multiple steps. One of the key steps includes the diazotization of an intermediate compound using sodium nitrite and acetic acid, followed by condensation with bis(2-methoxyethyl)amine in the presence of triethylamine in refluxing ethanol . This method ensures the formation of the triazolopyrimidine core structure, which is essential for the biological activity of SC-241.
Industrial Production Methods
Industrial production of SC-241 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
SC-241 undergoes various chemical reactions, including:
Oxidation: SC-241 can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: SC-241 can undergo substitution reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of SC-241, which can be further studied for their biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: SC-241 serves as a valuable tool in studying corticotropin-releasing factor receptor interactions and developing new receptor antagonists.
Biology: The compound is used in research to understand the role of corticotropin-releasing factor receptors in stress and anxiety-related pathways.
Industry: The compound’s high specificity and binding affinity make it a potential candidate for developing new therapeutic agents targeting corticotropin-releasing factor receptors.
Mechanism of Action
SC-241 exerts its effects by binding to corticotropin-releasing factor receptors, thereby inhibiting the binding of endogenous corticotropin-releasing factor. This inhibition prevents the activation of downstream signaling pathways associated with stress and anxiety responses. The molecular targets of SC-241 include corticotropin-releasing factor receptors, which are G-protein coupled receptors involved in the regulation of the hypothalamic-pituitary-adrenal axis .
Comparison with Similar Compounds
Similar Compounds
CP-154,526: Another corticotropin-releasing factor receptor antagonist with a similar mechanism of action.
Uniqueness of SC-241
SC-241 is unique due to its high specificity and binding affinity to corticotropin-releasing factor receptors. This specificity makes it a valuable tool for studying the role of these receptors in stress and anxiety-related pathways. Additionally, SC-241’s unique chemical structure allows for the exploration of various derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C20H27BrN6O2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
3-(2-bromo-4-propan-2-ylphenyl)-N,N-bis(2-methoxyethyl)-5-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C20H27BrN6O2/c1-13(2)15-6-7-17(16(21)12-15)27-20-18(24-25-27)19(22-14(3)23-20)26(8-10-28-4)9-11-29-5/h6-7,12-13H,8-11H2,1-5H3 |
InChI Key |
DMJNPPHUVMMIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N(CCOC)CCOC)N=NN2C3=C(C=C(C=C3)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)



![[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium](/img/structure/B10826002.png)

![[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B10826016.png)


![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)
